molecular formula C11H7N5O3 B14596248 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-05-3

5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole

Cat. No.: B14596248
CAS No.: 60838-05-3
M. Wt: 257.20 g/mol
InChI Key: CANFIGGZNPOQMI-UHFFFAOYSA-N
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Description

5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and a tetrazole ring

Chemical Reactions Analysis

5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s overall activity .

Properties

CAS No.

60838-05-3

Molecular Formula

C11H7N5O3

Molecular Weight

257.20 g/mol

IUPAC Name

5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole

InChI

InChI=1S/C11H7N5O3/c17-16(18)8-4-2-1-3-7(8)9-5-6-10(19-9)11-12-14-15-13-11/h1-6H,(H,12,13,14,15)

InChI Key

CANFIGGZNPOQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NNN=N3)[N+](=O)[O-]

Origin of Product

United States

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